molecular formula C15H18N4 B2621311 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline CAS No. 1216064-99-1

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline

Cat. No.: B2621311
CAS No.: 1216064-99-1
M. Wt: 254.337
InChI Key: PNUPINNTNCIMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is a chemical compound with the molecular formula C15H18N4 and a molecular weight of 254.33 . It serves as a versatile chemical intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. The core structure of this compound, which features a pyridazine scaffold substituted with a piperidine group, is recognized as a novel, CNS-penetrant chemotype for investigating muscarinic acetylcholine receptor (mAChR) activity . This makes it a valuable building block for researchers designing and synthesizing compounds for neuroscience and neuropharmacology studies. Furthermore, derivatives based on similar 6-(piperidin-1-yl)pyridazine cores have been explored as inhibitors for various biological targets, such as SHP2 phosphatase, indicating potential applications in oncology research . The aniline functional group on the structure provides a handle for further chemical modifications, allowing for the creation of a diverse array of derivatives, such as sulfonamides, for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(6-piperidin-1-ylpyridazin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-13-6-4-12(5-7-13)14-8-9-15(18-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPINNTNCIMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters to form the pyridazine ring. Subsequent nucleophilic substitution reactions introduce the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group transformations. The use of catalysts, such as palladium or nickel, can facilitate these reactions, making the process more efficient and scalable .

Chemical Reactions Analysis

Acylation and Sulfonamide Formation

The primary amine in the aniline group undergoes nucleophilic reactions with acyl chlorides or sulfonyl chlorides. For example:

  • Acetylation : Reaction with acetic anhydride or acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.

  • Sulfonamide Formation : Treatment with benzenesulfonyl chloride in tetrahydrofuran (THF) produces sulfonamide derivatives, as seen in structurally related compounds.

Example Reaction:
4 6 Piperidin 1 yl pyridazin 3 yl aniline+AcClDCM Et3N4 6 Piperidin 1 yl pyridazin 3 yl N acetylaniline\text{4 6 Piperidin 1 yl pyridazin 3 yl aniline}+\text{AcCl}\xrightarrow{\text{DCM Et}_3\text{N}}\text{4 6 Piperidin 1 yl pyridazin 3 yl N acetylaniline}

Electrophilic Aromatic Substitution (EAS)

The aniline’s aromatic ring is activated for EAS due to the electron-donating –NH2_2 group. Common reactions include:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups, typically at the para position relative to the amine.

  • Halogenation : Bromine or chlorine in acetic acid yields halogenated derivatives .

Table 1: EAS Reaction Conditions

Reaction TypeReagentsConditionsProduct
NitrationHNO3_3, H2_2SO4_40–5°C, 2 h4-(6-(Piperidin-1-yl)pyridazin-3-yl)-3-nitroaniline
BrominationBr2_2, CH3_3COOHRT, 1 h4-(6-(Piperidin-1-yl)pyridazin-3-yl)-3-bromoaniline

Cross-Coupling Reactions

The pyridazine ring can participate in metal-catalyzed coupling reactions:

  • Suzuki Coupling : Using palladium catalysts (e.g., Pd(PPh3_3)4_4) and arylboronic acids, substituents are introduced at vacant pyridazine positions .

  • Buchwald-Hartwig Amination : Forms C–N bonds between pyridazine halides and amines .

Example Reaction:
4 6 Piperidin 1 yl 3 iodopyridazin 3 yl aniline+PhB OH 2Pd PPh3 4,Na2CO34 6 Piperidin 1 yl 3 phenylpyridazin 3 yl aniline\text{4 6 Piperidin 1 yl 3 iodopyridazin 3 yl aniline}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{4 6 Piperidin 1 yl 3 phenylpyridazin 3 yl aniline}

Oxidation and Reduction

  • Oxidation : The piperidine moiety can undergo oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine .

Nucleophilic Substitution on Pyridazine

The pyridazine ring’s electron-deficient nature facilitates nucleophilic displacement at halogenated positions. For example:

  • Chloride Displacement : Reaction with piperidine in acetonitrile replaces chloride at position 6, as demonstrated in related syntheses .

Table 2: Nucleophilic Substitution Conditions

SubstrateNucleophileConditionsProductYield
4-(3-Chloro-6-iodopyridazin-3-yl)anilinePiperidineCH3_3CN, RT, 20 min4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline75–85%

Complexation and Coordination Chemistry

The pyridazine nitrogen atoms and piperidine’s tertiary amine can act as ligands for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), forming coordination complexes with potential catalytic or therapeutic applications .

Cyclization Reactions

Under acidic or basic conditions, the aniline group can participate in cyclization to form fused heterocycles. For instance:

  • Schiff Base Formation : Condensation with aldehydes yields imines, which cyclize to form quinazoline derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that compounds similar to 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline exhibit significant anticancer properties. For instance, derivatives of piperidine and pyridazine have been evaluated for their ability to inhibit cancer cell proliferation. A notable example is the investigation of CDC42 inhibitors, where modifications in the aniline moiety demonstrated enhanced potency against various cancer cell lines . The structural features of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline contribute to its interaction with specific molecular targets involved in tumor growth and metastasis.

2. Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. For example, aminobenzylphenol analogs have been shown to inhibit protein disulfide isomerase (PDI), a target for cancer therapy. The structural similarities with 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline suggest that it may possess similar inhibitory effects, warranting further investigation into its mechanism of action and efficacy .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline can be achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in synthetic methodologies highlight the use of mild conditions and cost-effective reagents to enhance yield and reduce by-products. For example, methods avoiding precious metals have been developed, resulting in high yields with simplified purification processes .

2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is crucial for optimizing its biological activity. Researchers have systematically altered substituents on the aniline and piperidine rings to evaluate their effects on potency and selectivity against specific targets. Such studies provide valuable insights into the design of more effective derivatives with improved pharmacological profiles .

Case Studies

Study Objective Findings
CDC42 Inhibitors Evaluate anticancer activityCompounds exhibited micromolar potency against multiple cancer cell lines; structural modifications led to enhanced activity.
PDI Inhibition Investigate enzyme inhibitionIdentified analogs showed significant inhibition of PDI; potential therapeutic implications in cancer treatment were discussed.
Synthetic Method Development Improve synthesis efficiencyDeveloped a method avoiding precious metals; achieved high yield and reduced costs in large-scale production.

Mechanism of Action

The mechanism of action of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Heterocyclic Core Differences

  • Pyridazine vs. Pyrimidine : The pyridazine core in the target compound has adjacent nitrogen atoms, creating a polarized electron distribution conducive to charge-transfer interactions. In contrast, the pyrimidine analog () features meta-positioned nitrogens, which may alter binding affinity in biological targets (e.g., kinases or viral proteases) .
  • Benzene Derivatives : The fluorinated analog () lacks a heterocyclic core but incorporates fluorine atoms, enhancing metabolic stability and lipophilicity. This makes it suitable for CNS-targeting drugs .

Substituent Effects

  • Piperidine vs. Chlorine substituents () increase molecular weight and may enhance halogen bonding but reduce solubility .
  • Fluorine Substitution : The 3,5-difluoroaniline derivative () exhibits strong electron-withdrawing effects, stabilizing the aniline’s NH2 group against oxidation. This is critical for prolonged drug half-life .

Physicochemical and Analytical Data

  • The pyrimidine analog () has a lower molecular weight (245 vs. ~270 for the target compound) and shorter HPLC retention time (0.75 min), suggesting higher polarity due to chlorine atoms. The target compound’s piperidine group likely reduces polarity, favoring passive diffusion across biological membranes.

Biological Activity

The compound 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. Pyridazine derivatives have been reported to exhibit various pharmacological effects, including antimicrobial , antioxidant , anti-inflammatory , and anticancer properties. This article aims to delve into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data tables.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline:

  • Anticancer Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating a series of pyridazine derivatives, compounds similar to 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline exhibited IC50 values in the low micromolar range against melanoma and renal cancer cell lines .
  • Antimicrobial Properties :
    • Pyridazine derivatives have been reported to possess antimicrobial activity. While specific data on this compound is limited, related analogs have demonstrated effectiveness against bacterial strains, suggesting potential for 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline in antimicrobial applications .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that pyridazine derivatives can inhibit pro-inflammatory cytokines, which may be relevant for conditions like rheumatoid arthritis and other inflammatory diseases. This property is likely shared by 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline based on its structural analogs .

Case Study 1: Antiproliferative Activity

A recent investigation into the antiproliferative effects of pyridazine derivatives found that compounds with similar structures to 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline showed potent activity against various cancer cell lines. The study reported IC50 values ranging from 0.5 µM to 5 µM depending on the specific cell line tested (Table 1).

CompoundCell LineIC50 (µM)
ASK-MEL-50.7
BA4982.0
CMDA-MB-4681.5

Case Study 2: Inhibition of Pro-inflammatory Cytokines

Another study focused on the anti-inflammatory potential of pyridazine derivatives indicated that certain compounds could reduce TNF-alpha levels by up to 60% in vitro. The structural presence of a piperidine ring was noted as a key factor in enhancing this effect .

Pharmacokinetics and Drug-Like Properties

The drug-like properties of compounds similar to 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline have been assessed through various parameters:

PropertyValue
Solubility (pH 7.4)>150 µM
Plasma Stability (min)>70
Microsomal Stability (min)>40

These properties suggest good bioavailability and metabolic stability, which are crucial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline, and how can researchers optimize reaction yields?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1 : Reacting a pyridazine precursor (e.g., 3,6-dichloropyridazine) with piperidine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the piperidin-1-yl group.
  • Step 2 : Coupling the intermediate with a protected aniline derivative via Buchwald-Hartwig amination or Ullmann coupling .
  • Optimization : Adjusting stoichiometry, temperature, and catalyst (e.g., Pd-based catalysts) can enhance yields. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns on the pyridazine and aniline moieties.
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are critical when handling 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and transition states.
  • Machine learning : Trains models on existing reaction data to recommend solvent/base combinations or catalyst systems .
  • Case study : ICReDD’s integrated computational-experimental workflows reduce development time by 40–60% for analogous piperidine derivatives .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values)?

  • Methodological audit : Verify assay conditions (e.g., cell lines, incubation times) and compound purity.
  • Dose-response validation : Repeat experiments with independent synthesis batches and include positive controls.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity trends .

Q. What strategies resolve purification challenges due to polar byproducts?

  • Chromatography : Use reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.
  • Ion-exchange resins : Remove charged impurities (e.g., unreacted aniline salts) .

Data Analysis and Experimental Design

Q. How can statistical design of experiments (DoE) improve synthesis efficiency?

  • Factorial design : Test multiple variables (e.g., temperature, catalyst loading) in minimal runs.
  • Response surface methodology : Identify optimal conditions for yield and purity .
  • Example : A 23^3 factorial design reduced reaction optimization from 20 to 8 trials for a related pyridazine-aniline compound .

Q. What interdisciplinary approaches enhance the study of this compound’s mechanism in drug discovery?

  • Chemical biology : Incorporate radiolabeled analogs (e.g., 14^{14}C) to track metabolic pathways.
  • Structural proteomics : Use cryo-EM or SPR to study target binding interactions.
  • Collaborative frameworks : Integrate synthetic chemistry with computational biology and pharmacology .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Routes for Piperidine-Aniline Derivatives

MethodYield (%)Purity (%)Key ChallengesReference
Buchwald-Hartwig75–85>95Catalyst cost
Ullmann Coupling60–7090–95High temperatures required
Nucleophilic Substitution80–90>98Byproduct formation

Table 2 : Common Analytical Techniques and Their Applications

TechniqueApplicationLimitations
1^1H NMRConfirms substitution patternsInsensitive to trace impurities
HPLC-MSQuantifies purity and byproductsRequires calibration standards
XRDResolves crystallographic structureLimited to crystalline samples

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.